
3-Hidroxi Agomelatina
Descripción general
Descripción
3-Hidroxiagomelatina es un metabolito de la agomelatina, un antidepresivo bien conocido que se utiliza para el tratamiento de los trastornos depresivos mayores. La agomelatina en sí es un agonista melatonérgico y un antagonista del receptor de serotonina. El compuesto 3-Hidroxiagomelatina conserva algunas de las propiedades farmacológicas de su compuesto precursor, lo que lo convierte en un tema de interés en varios campos de investigación científica .
Aplicaciones Científicas De Investigación
3-Hidroxiagomelatina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de las reacciones de hidroxilación y la síntesis de compuestos relacionados.
Biología: El compuesto se estudia por sus efectos en los sistemas biológicos, particularmente su interacción con los receptores de serotonina y melatonina.
Medicina: La investigación se centra en sus posibles efectos terapéuticos, incluidas sus propiedades antidepresivas y ansiolíticas.
Mecanismo De Acción
3-Hidroxiagomelatina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina y melatonina. Actúa como un antagonista en los receptores de serotonina y como un agonista en los receptores de melatonina. Esta doble acción ayuda a regular los ritmos circadianos y el estado de ánimo. El compuesto también influye en la liberación de neurotransmisores como la dopamina y la noradrenalina, contribuyendo a sus efectos antidepresivos .
Compuestos similares:
Agomelatina: El compuesto precursor, conocido por sus propiedades antidepresivas.
7-Desmetil agomelatina: Otro metabolito con efectos farmacológicos similares.
Melatonina: Una hormona natural con interacciones receptoras similares.
Singularidad: 3-Hidroxiagomelatina es única debido a su hidroxilación específica, que altera sus propiedades farmacocinéticas y farmacodinámicas en comparación con su compuesto precursor y otros metabolitos. Esta modificación puede conducir a diferencias en la afinidad y la eficacia del receptor, lo que lo convierte en un compuesto valioso para la investigación dirigida .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy Agomelatine has been found to act as a 5-HT2C receptor antagonist, with an IC50 of 3.2 μM and a Ki of 1.8 μM . This suggests that 3-Hydroxy Agomelatine interacts with 5-HT2C receptors, potentially influencing the activity of these proteins and impacting biochemical reactions within the cell .
Cellular Effects
Its parent compound, Agomelatine, has been shown to have effects on various types of cells and cellular processes . For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways
Molecular Mechanism
It is known to act as an antagonist at 5-HT2C receptors . This suggests that it may exert its effects at the molecular level by binding to these receptors and inhibiting their activity .
Temporal Effects in Laboratory Settings
One study showed that Agomelatine demonstrated faster efficacy within 2 weeks compared to SSRIs
Dosage Effects in Animal Models
One study showed that Agomelatine treatment significantly improved depression-like behavior in mice
Metabolic Pathways
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism
Transport and Distribution
It is known that Agomelatine undergoes extensive first-pass hepatic metabolism, suggesting that it may be transported and distributed within the liver .
Subcellular Localization
It is known that Agomelatine is localized within the endoplasmic reticulum (ER) and also within spherical, vesicular structures located in the cytoplasm
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Hidroxiagomelatina normalmente implica la hidroxilación de la agomelatina. Esto se puede lograr mediante diversas reacciones químicas, incluido el uso de agentes oxidantes. Un método común implica el uso de un agente hidroxilante en presencia de un catalizador bajo condiciones controladas de temperatura y presión .
Métodos de producción industrial: La producción industrial de 3-Hidroxiagomelatina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y catalizadores de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de hidroxilación .
Análisis De Reacciones Químicas
Tipos de reacciones: 3-Hidroxiagomelatina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden convertir 3-Hidroxiagomelatina de nuevo a su compuesto precursor u otras estructuras relacionadas.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los ácidos se pueden utilizar para las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, reducidos y sustituidos de 3-Hidroxiagomelatina, cada uno con propiedades farmacológicas únicas .
Comparación Con Compuestos Similares
Agomelatine: The parent compound, known for its antidepressant properties.
7-Desmethyl agomelatine: Another metabolite with similar pharmacological effects.
Melatonin: A natural hormone with similar receptor interactions.
Uniqueness: 3-Hydroxy agomelatine is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification can lead to differences in receptor affinity and efficacy, making it a valuable compound for targeted research .
Propiedades
IUPAC Name |
N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?
A: 3-Hydroxy Agomelatine is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:
Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for 3-Hydroxy Agomelatine analysis?
A: The paper [] highlights the need for a highly sensitive and specific method for analyzing 3-Hydroxy Agomelatine in human plasma. This is due to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


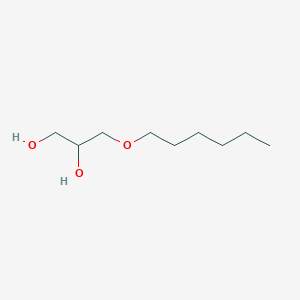
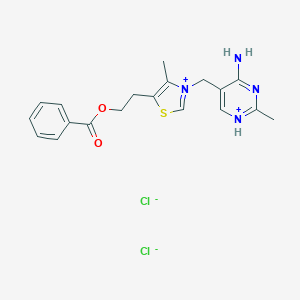
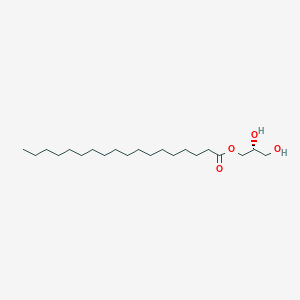
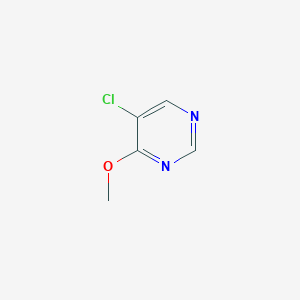
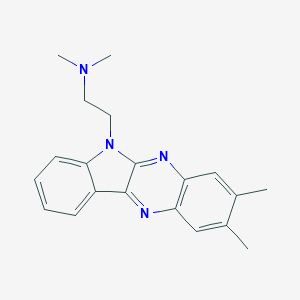
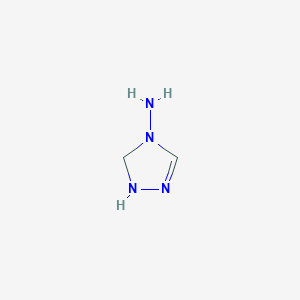

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)


![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)



